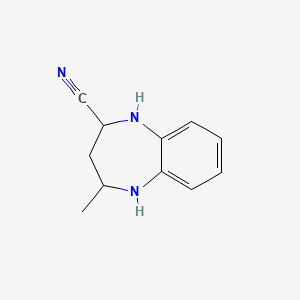
Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane can be synthesized through the irradiation of pentacyclo(4.4.0.02,4.03,8.05,7)dec-9-ene (snoutene) derivatives at low temperatures. For instance, 6-trimethylsilyl-hexacyclo(4.4.0.02,10.03,5.04,8.07,9)decane can be prepared by irradiating the corresponding snoutene derivative . The yields of these reactions vary, with some derivatives being produced in yields as high as 23% .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited commercial applications. Most preparations are conducted in research laboratories for academic and experimental purposes.
Análisis De Reacciones Químicas
Types of Reactions: Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane undergoes various chemical reactions, including isomerization, substitution, and rearrangement reactions. For example, upon heating or under gas-chromatographic separation conditions, diademanes can rearrange into triquinacenes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trimethylsilyl derivatives and other substituted snoutenes . The reactions often require specific conditions such as low temperatures and irradiation to proceed efficiently.
Major Products: The major products formed from the reactions of this compound include various substituted diademanes and triquinacenes
Aplicaciones Científicas De Investigación
Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane has several scientific research applications, particularly in the field of organic chemistry. Its unique structure makes it a valuable compound for studying molecular strain and reactivity. Additionally, it serves as a model compound for understanding the behavior of polycyclic hydrocarbons under various conditions .
Mecanismo De Acción
The mechanism by which hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane exerts its effects is primarily through its strained molecular structure. The strain in the molecule influences its reactivity and the types of reactions it can undergo. For example, the presence of substituents can accelerate or retard the rearrangement reactions of diademanes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane include other polycyclic hydrocarbons such as triquinacenes and substituted diademanes .
Uniqueness: this compound is unique due to its highly strained structure and the specific synthetic routes required for its preparation. This uniqueness makes it a valuable compound for studying molecular strain and reactivity in organic chemistry .
Propiedades
Número CAS |
33840-23-2 |
|---|---|
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
hexacyclo[4.4.0.02,4.03,9.05,7.08,10]decane |
InChI |
InChI=1S/C10H10/c1-2-4-6-5-3(1)8(5)10(7(1)2)9(4)6/h1-10H |
Clave InChI |
JGXDLFFGBKOCCX-UHFFFAOYSA-N |
SMILES canónico |
C12C3C4C3C5C1C5C6C2C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


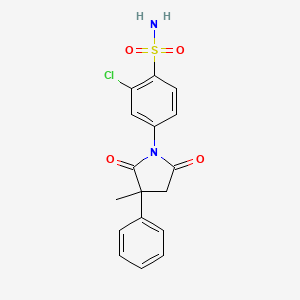
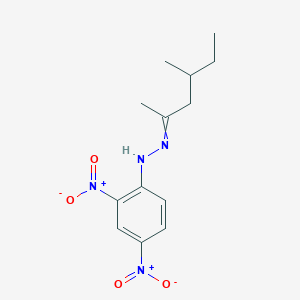
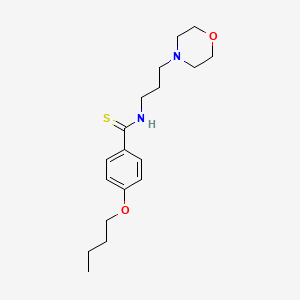

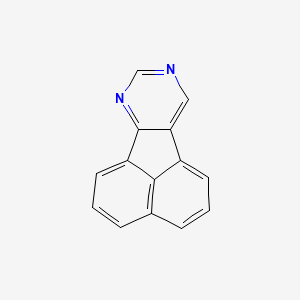
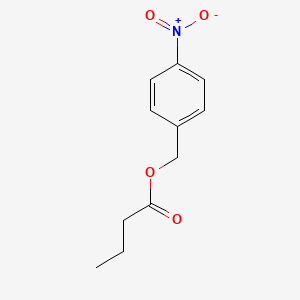

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)




